molecular formula C8H17NO B3023306 N-[(Oxan-2-yl)methyl]ethanamine CAS No. 78345-63-8

N-[(Oxan-2-yl)methyl]ethanamine

Cat. No.: B3023306
CAS No.: 78345-63-8
M. Wt: 143.23 g/mol
InChI Key: NWPMUJHTBUOZQN-UHFFFAOYSA-N
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Description

N-[(Oxan-2-yl)methyl]ethanamine (CAS 78345-63-8) is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . This amine features a tetrahydropyran (oxan) ring system, a common structural motif in medicinal chemistry known for its influence on a molecule's polarity, solubility, and metabolic stability. The specific placement of the ethanamine group on the tetrahydropyran ring makes it a valuable building block, or synthetic intermediate, for research and development. While direct biological data for this specific compound is limited in the public domain, its structure suggests significant utility in drug discovery and organic synthesis. Researchers can leverage the secondary amine functional group for further derivatization, such as salt formation or amide coupling, to create novel compound libraries . The tetrahydropyran moiety is a privileged structure found in numerous bioactive molecules, indicating that this compound could serve as a key precursor in the synthesis of potential pharmacologically active agents, including central nervous system (CNS) modulators or other therapeutic compounds. This product is provided for research use only. It is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxan-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-9-7-8-5-3-4-6-10-8/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPMUJHTBUOZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80534873
Record name N-[(Oxan-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78345-63-8
Record name N-[(Oxan-2-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80534873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Oxan 2 Yl Methyl Ethanamine

Established Synthetic Routes to N-[(Oxan-2-yl)methyl]ethanamine

Synthesis via Amine Functionalization (e.g., Alkylation, Reductive Amination)

The primary methods for synthesizing this compound involve the functionalization of amines, principally through alkylation and reductive amination.

Reductive Amination: This is a widely employed, two-step, one-pot method for producing secondary and tertiary amines. The process begins with the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate. This is followed by reduction of the intermediate to the corresponding amine. A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), and catalytic hydrogenation. researchgate.net

A common route to this compound is the reductive amination of tetrahydropyran-2-carbaldehyde with ethylamine (B1201723). This reaction proceeds through the formation of an N-substituted imine, which is then reduced to the final secondary amine product. This method is favored for its efficiency and the commercial availability of the starting materials. A stepwise indirect protocol, where the imine is fully formed before the addition of the reducing agent, can improve yields and minimize the formation of undesired alcohol byproducts. purdue.edu

Alkylation: Direct N-alkylation of ethylamine with a suitable 2-substituted oxane, such as 2-(halomethyl)oxane, is another viable synthetic pathway. This reaction involves the nucleophilic attack of the amine on the electrophilic carbon of the oxane derivative. While straightforward, this method can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to maximize the yield of the desired secondary amine.

The following table summarizes the key aspects of these established synthetic routes:

Synthetic Route Starting Materials Key Intermediates Advantages Disadvantages
Reductive AminationTetrahydropyran-2-carbaldehyde, EthylamineN-substituted imineHigh efficiency, readily available starting materials, good control over product formation. purdue.eduMay require a separate reduction step.
Alkylation2-(Halomethyl)oxane, Ethylamine-Direct, one-step process.Potential for over-alkylation, leading to byproducts.

Stereoselective Approaches in this compound Synthesis

The stereochemistry of this compound can be crucial for its biological activity. The oxane ring contains a chiral center at the 2-position, leading to the existence of (R)- and (S)-enantiomers. Stereoselective synthesis aims to produce a single enantiomer in high purity.

One approach involves the use of chiral starting materials. For instance, employing an enantiomerically pure form of tetrahydropyran-2-carbaldehyde in a reductive amination reaction would yield the corresponding enantiomer of the final product.

Another strategy is the use of chiral catalysts or reagents that can induce stereoselectivity during the reaction. While specific examples for the synthesis of this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. For example, chiral reducing agents or catalysts in the reductive amination step could favor the formation of one enantiomer over the other.

Development of Novel Synthetic Strategies for this compound

Recent research has focused on developing more sustainable and efficient methods for amine synthesis, which can be applied to the production of this compound.

Green Chemistry Approaches in Amine Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of amine synthesis, this includes the use of renewable starting materials, safer solvents, and energy-efficient reaction conditions. For the synthesis of this compound, this could involve sourcing tetrahydropyran-2-carbaldehyde from bio-based feedstocks. Additionally, the use of water as a solvent, where feasible, and minimizing the use of hazardous reagents are key aspects of green synthetic routes. organic-chemistry.org

Catalytic Methods for this compound Production

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. The development of novel catalysts for reductive amination is an active area of research. For example, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective catalyst for the reductive amination of carboxylic acids with borane-ammonia, a process that could potentially be adapted for the synthesis of this compound. rsc.orgnih.gov Such catalytic systems can lead to higher yields, milder reaction conditions, and a reduction in waste compared to stoichiometric reagents. rsc.orgnih.gov

The following table outlines these novel synthetic strategies:

Novel Strategy Key Principles Potential Advantages
Green ChemistryUse of renewable feedstocks, safer solvents (e.g., water), energy efficiency. organic-chemistry.orgReduced environmental impact, increased sustainability.
Catalytic MethodsUse of catalysts (e.g., TiF₄) to promote the reaction. rsc.orgnih.govHigher yields, milder reaction conditions, reduced waste, increased efficiency. rsc.orgnih.gov

Advanced Spectroscopic and Analytical Characterization of N Oxan 2 Yl Methyl Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis of N-[(Oxan-2-yl)methyl]ethanamine

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The integration of the signals would correspond to the number of protons in each set, and the splitting patterns (multiplicity) would provide information about the number of adjacent protons.

Based on the structure, which includes an oxane ring, a methylene (B1212753) bridge, and an ethylamine (B1201723) group, a predicted ¹H NMR spectrum would likely display signals in the following regions:

Oxane Ring Protons: Multiple complex signals would be expected for the protons on the oxane ring, typically appearing in the upfield region of the spectrum. The proton at the anomeric C2 position, being adjacent to the ring oxygen, would likely resonate at a downfield chemical shift compared to the other ring protons.

Methylene Bridge Protons (-CH₂-N): The protons of the methylene group connecting the oxane ring to the nitrogen atom would likely appear as a multiplet.

Ethylamine Group Protons (-NH-CH₂-CH₃): The proton on the nitrogen atom would exhibit a broad signal, the position of which can be influenced by solvent and concentration. The methylene protons of the ethyl group would likely be a quartet, and the methyl protons would appear as a triplet.

Predicted ¹H NMR Data No experimental data is available. The following table is a representation of what might be expected based on predictive models.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
Oxane-H2 3.5 - 4.0 m 1H
Oxane-H6 3.3 - 3.8 m 2H
N-CH₂-Oxane 2.6 - 3.0 m 2H
N-CH₂-CH₃ 2.5 - 2.8 q 2H
Oxane-H3, H4, H5 1.2 - 1.8 m 6H
N-H 1.0 - 2.5 br s 1H
CH₃ 1.0 - 1.3 t 3H

m = multiplet, q = quartet, t = triplet, br s = broad singlet

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The predicted ¹³C NMR spectrum would feature:

Oxane Ring Carbons: The carbon atoms of the oxane ring would resonate at different chemical shifts. The anomeric carbon (C2) would be the most deshielded of the ring carbons due to the adjacent oxygen atom.

Methylene Bridge Carbon (-CH₂-N): This carbon would appear in the region typical for alkyl carbons attached to a nitrogen atom.

Ethylamine Group Carbons (-CH₂-CH₃): Two distinct signals would be expected for the ethyl group carbons.

Predicted ¹³C NMR Data No experimental data is available. The following table is a representation of what might be expected based on predictive models.

Carbon Assignment Predicted Chemical Shift (ppm)
Oxane-C2 75 - 85
Oxane-C6 65 - 75
N-CH₂-Oxane 50 - 60
N-CH₂-CH₃ 40 - 50
Oxane-C3, C4, C5 20 - 40

Advanced Multidimensional NMR Techniques

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be necessary.

COSY: Would reveal ¹H-¹H coupling correlations, helping to identify adjacent protons within the oxane ring and the ethyl group.

HSQC: Would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC: Would show correlations between protons and carbons over two to three bonds, providing crucial information for connecting the different structural fragments of the molecule.

Mass Spectrometry (MS) Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the identity of the compound. For this compound (C₈H₁₇NO), the expected exact mass would be calculated and compared to the measured value.

Expected HRMS Data No experimental data is available. The following table is a representation of what would be expected.

Ion Formula Calculated m/z

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be ideal for assessing the purity of this compound and for identifying any trace impurities. The compound would first be separated from any non-volatile or thermally unstable impurities in the GC column. The eluted compound would then be ionized and fragmented in the mass spectrometer. The resulting mass spectrum would serve as a chemical fingerprint for identification, and the GC peak area would be proportional to the compound's concentration, allowing for purity determination.

The mass spectrum obtained from GC-MS would be expected to show a molecular ion peak (if stable enough under the ionization conditions) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely involving cleavage of the C-N bonds and fragmentation of the oxane ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary analytical tool for the quantification of this compound and related compounds in complex biological matrices such as urine and plant tissues. nih.govnih.gov The high polarity of such amines often requires specialized chromatographic techniques for effective separation and retention.

Methodologies have been developed for the analysis of analogous ethanolamines in urine, which are hydrolysis products of nitrogen mustards. nih.gov These methods often employ solid-phase extraction (SPE) for sample cleanup and utilize columns like porous graphitic carbon (PGC) with high pH eluents to achieve retention and separation of these polar analytes. nih.gov For instance, a validated LC-MS/MS method for ethanolamines in urine demonstrated linearity over a significant concentration range and achieved low limits of quantification (LOQ), in the nanogram per milliliter (ng/mL) range. nih.gov

In the context of plant metabolomics, LC-MS/MS methods have been established to simultaneously analyze a wide array of nitrogen-related metabolites, including amino acids and biogenic amines. nih.gov These approaches often involve a straightforward extraction followed by separation using techniques like hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with pre-column derivatization. nih.gov Such methods are crucial for understanding the metabolic pathways and physiological roles of these compounds in various plant species.

The primary challenge in analyzing compounds like this compound in complex matrices is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, thereby affecting the accuracy and precision of quantification. rsc.org Strategies to mitigate matrix effects include thorough sample preparation, optimization of chromatographic conditions to separate the analyte from interfering substances, and the use of stable isotope-labeled internal standards. rsc.org Two-dimensional LC (2D-LC) coupled with MS/MS offers another powerful approach to enhance selectivity and reduce matrix effects by employing two different separation mechanisms. researchgate.net

Table 1: LC-MS/MS Parameters for Analysis of Related Amines in Biological Matrices

ParameterUrine Analysis of Ethanolamines nih.govPlant Metabolite Analysis nih.gov
Sample Preparation Solid-Phase Extraction (Silica)One-step extraction with 50% EtOH
LC Column Porous Graphitic Carbon (PGC)HILIC or RP with derivatization
Detection Mode Tandem Mass Spectrometry (MS/MS)Tandem Mass Spectrometry (MS/MS)
Key Advantage Retention of highly polar analytesHigh-throughput analysis

Application of MALDI-TOF MS in Mechanistic Studies

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a valuable tool for investigating reaction mechanisms, particularly in polymer chemistry and coordination chemistry. While direct studies on this compound are not prevalent, the application of MALDI-TOF MS to study the reactions of related compounds, such as vinyl ethers and amine-bis(phenolate) complexes, provides insight into its potential utility. nih.govresearchgate.net

For example, MALDI-TOF MS has been employed to study the living cationic polymerization of vinyl ethers, revealing details about the nature of the growing polymer end and the occurrence of side reactions. researchgate.net This technique allows for the characterization of the resulting polymer chains and the identification of different end-groups, which is crucial for understanding the polymerization mechanism.

In another study, MALDI-TOF MS was used to investigate the binding of a co-catalyst, 4-(N,N-dimethylamino)pyridine (DMAP), to amine-bis(phenolate)chromium(III) chloride complexes used in the copolymerization of CO2 and epoxides. nih.gov The analysis of the relative abundance of different complex ions provided mechanistic insights into the catalytic activity. nih.gov This approach could be adapted to study the interaction of this compound with metal centers or other reactants, shedding light on its role in various chemical transformations.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its secondary amine and ether functionalities.

N-H Stretch: As a secondary amine, a single, typically weak to medium intensity N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. orgchemboulder.compressbooks.pub

C-N Stretch: The C-N stretching vibration for an aliphatic amine is anticipated to appear in the 1250-1020 cm⁻¹ range. orgchemboulder.com

N-H Bend (Wag): A broad band due to N-H wagging may be observed in the 910-665 cm⁻¹ region. orgchemboulder.com

C-O-C Stretch: The ether linkage within the oxane ring will give rise to a strong C-O-C stretching absorption, typically in the 1150-1050 cm⁻¹ region. wpmucdn.compressbooks.pub

C-H Stretch: Aliphatic C-H stretching vibrations will be present around 3000-2800 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing symmetric vibrations and bonds that are highly polarizable. For this compound, Raman spectroscopy could provide further insights into the skeletal vibrations of the oxane ring and the C-N bond. While specific Raman data for this compound is not readily available, studies on related molecules like pyridine-borane complexes demonstrate the utility of Raman spectroscopy in conjunction with computational methods to assign vibrational modes. acs.org

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Source
Secondary AmineN-H Stretch3350-3310 orgchemboulder.com
Aliphatic AmineC-N Stretch1250-1020 orgchemboulder.com
Secondary AmineN-H Wag910-665 orgchemboulder.com
Ether (Oxane)C-O-C Stretch1150-1050 wpmucdn.compressbooks.pub
AlkaneC-H Stretch3000-2800 docbrown.info

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not publicly available, analysis of crystal structures of related compounds provides valuable information about expected bond lengths, bond angles, and conformations.

For example, the crystal structure of a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveals typical C-N single bond lengths of approximately 1.38 Å and 1.45 Å. mdpi.com The geometry around the nitrogen atom in a secondary amine is generally trigonal pyramidal.

The oxane (tetrahydropyran) ring is known to adopt a chair conformation in its lowest energy state to minimize steric strain. wikipedia.org The orientation of the ethylamine substituent on the oxane ring (axial vs. equatorial) would be a key feature determined by X-ray crystallography. The synthesis of various substituted tetrahydropyrans often results in specific stereoisomers, and their structures are confirmed by techniques including X-ray crystallography. nih.gov

Chemical Reactivity and Reaction Mechanisms of N Oxan 2 Yl Methyl Ethanamine

Reactivity of the Amine Moiety in N-[(Oxan-2-yl)methyl]ethanamine

The amine group in this compound is a key center of reactivity, readily participating in reactions typical of secondary amines.

The lone pair of electrons on the nitrogen atom of the amine moiety makes it nucleophilic, allowing it to undergo alkylation and acylation reactions.

Alkylation: In the presence of an alkyl halide (R-X), this compound can be alkylated to form a tertiary amine. This is a nucleophilic substitution reaction where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The reaction rate and extent can be influenced by the nature of the alkyl group and the reaction conditions. Polyalkylation, where the resulting tertiary amine is further alkylated to form a quaternary ammonium (B1175870) salt, can sometimes occur, especially with reactive alkylating agents. youtube.com

Acylation: Reaction with acylating agents, such as acid chlorides (R-COCl) or acid anhydrides ((RCO)₂O), leads to the formation of an amide. This reaction, known as acylation, involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride ion or carboxylate). youtube.com This transformation is generally efficient and is a common method for protecting the amine group or for synthesizing more complex amide-containing molecules.

Like other amines, the nitrogen atom in this compound can accept a proton from an acid, demonstrating its basic character.

The oxygen atom within the oxane ring can exert an electron-withdrawing inductive effect, which might slightly decrease the basicity of the amine compared to a similar acyclic secondary amine. This effect, however, is transmitted through several sigma bonds and is likely to be modest.

Amine Type General pKa Range of Conjugate Acid Factors Influencing Basicity
Primary Amines~10-11Electron-donating/withdrawing groups on the alkyl chain.
Secondary Amines~11Balance of inductive effects and steric hindrance. youtube.com
Tertiary Amines~10-11Increased steric hindrance can decrease basicity in solution.

Reactivity of the Oxane Ring System

The oxane ring, a saturated cyclic ether, is generally stable and less reactive than the amine moiety under many conditions. However, under acidic conditions, the ether oxygen can be protonated, which can activate the ring towards cleavage.

Ring-opening reactions of the oxane moiety in this compound would typically require strong acids and a nucleophile. The protonated ether becomes a better leaving group, allowing for nucleophilic attack at one of the adjacent carbon atoms (C2 or C6 of the oxane ring). The regioselectivity of the ring opening would depend on the reaction mechanism (SN1 or SN2) and the steric and electronic environment around the carbon atoms.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic pathways.

Chemical reactions proceed through a series of steps involving transient species known as intermediates and high-energy states called transition states. libretexts.orgyoutube.com

Intermediates: In the reactions of this compound, several types of intermediates can be postulated. For instance, in alkylation reactions, a quaternary ammonium salt could be considered an intermediate if it is formed and then consumed in a subsequent step. In acid-catalyzed ring-opening reactions, a protonated ether would be a key intermediate. Carbocation intermediates might be formed if the reaction proceeds through an SN1-type mechanism. libretexts.org Reaction intermediates reside in energy minima between transition states. libretexts.org

Transition States: A transition state represents the highest energy point along the reaction coordinate for a single mechanistic step. youtube.com For example, in the SN2 alkylation of the amine, the transition state would involve the partial formation of the new carbon-nitrogen bond and the partial breaking of the carbon-halogen bond. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction.

The study of kinetics provides information about the rates of chemical reactions, while thermodynamics describes the energy changes and the position of equilibrium. chemrxiv.org

Derivatization Strategies for this compound Analogues

The primary sites for derivatization on the this compound scaffold are the nitrogen atom of the secondary amine and, to a lesser extent, the oxan ring. The reactivity of the secondary amine allows for a wide range of transformations to introduce diverse functional groups.

N-Alkylation and N-Arylation: The secondary amine can undergo nucleophilic substitution reactions to introduce new alkyl or aryl substituents. N-alkylation can be achieved using various alkyl halides (e.g., methyl iodide) in the presence of a base. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for N-arylation, allowing for the introduction of a wide range of aromatic and heteroaromatic moieties. These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base. The steric environment around the nitrogen, influenced by the adjacent ethyl and (oxan-2-yl)methyl groups, can affect the kinetics and efficiency of these reactions.

N-Acylation: The amine functionality readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the corresponding amides. This derivatization is often quantitative and can be performed under mild conditions. The resulting amide bond introduces a planar, rigidifying element into the molecule, which can significantly alter its conformational preferences and biological activity.

Reductive Amination: The secondary amine can be further functionalized through reductive amination. This two-step process involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield a tertiary amine. This strategy is highly versatile for introducing a wide array of substituents onto the nitrogen atom.

Derivatization of the Oxan Ring: While the oxan ring is generally more stable, it can be a target for modification, particularly if activating groups are present or under more forcing reaction conditions. Ring-opening reactions of the tetrahydropyran (B127337) moiety can occur under strong acidic or reductive conditions, leading to linear ether or diol derivatives. However, these transformations are less common for generating analogues that retain the core cyclic ether structure.

The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships. By modifying the substituents on the nitrogen atom and, where feasible, the oxan ring, researchers can fine-tune the molecule's properties to optimize its interaction with biological targets.

Table of Derivatization Reactions for Ethanamine Analogues

Reaction TypeReagent/CatalystConditionsProduct Type
N-AlkylationMethyl iodide, K₂CO₃DMF, 80°CN-Methylated tertiary amine
N-AcylationBenzoyl chloride, Pyridine0°CN-Benzoyl amide
Palladium-Catalyzed N-ArylationAryl halide, Pd(OAc)₂, Xantphos, K₃PO₄1,4-Dioxane, 100°CN-Aryl tertiary amine
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃DichloroethaneN-Substituted tertiary amine

The data in this table is based on analogous reactions with similar ethanamine structures and represents potential derivatization pathways for this compound.

Computational and Theoretical Chemistry of N Oxan 2 Yl Methyl Ethanamine

Conformational Analysis and Molecular Dynamics Simulations

The flexible nature of N-[(Oxan-2-yl)methyl]ethanamine, with its rotatable bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and their relative energies. This can be achieved through systematic or stochastic searches of the conformational space using computational methods.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's movements and conformational changes over time. This can reveal information about the flexibility of the molecule, the accessibility of different conformations, and the dynamics of its interactions with other molecules.

Computational Prediction of Spectroscopic Properties

Quantum chemistry can be a powerful tool for predicting and interpreting spectroscopic data. wikipedia.org By calculating the electronic and vibrational energy levels of a molecule, it is possible to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions can aid in the identification and characterization of the compound and can help in the interpretation of experimental spectra.

Table 2: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterPredicted Value
Infrared (IR) SpectroscopyKey Vibrational Frequencies (e.g., N-H stretch, C-O stretch)Data not available
Nuclear Magnetic Resonance (NMR)¹H and ¹³C Chemical ShiftsData not available
UV-Visible SpectroscopyWavelength of Maximum Absorbance (λmax)Data not available

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. numberanalytics.com By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with different reaction pathways. numberanalytics.com This provides a detailed, atomic-level understanding of how a reaction proceeds.

For this compound, computational modeling could be used to study various reactions, such as its synthesis, degradation, or metabolic pathways. For example, by modeling the reaction of the starting materials, one could investigate the most likely reaction mechanism and the factors that influence the reaction rate and product distribution.

Structure Activity Relationships and Biological Research of N Oxan 2 Yl Methyl Ethanamine Analogues

Elucidation of Structure-Activity Relationships (SAR)

The oxane, or tetrahydropyran (B127337) (THP), ring serves as a crucial scaffold in many biologically active compounds. pharmablock.comwikipedia.org As a bioisostere of cyclohexane (B81311), the THP ring can reduce lipophilicity, potentially improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The oxygen atom within the ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that a cyclohexane ring cannot. pharmablock.com

In crystallographic studies of THP-based inhibitors targeting the enzyme LpxC, the tetrahydropyran core was observed to engage in specific hydrogen bonds and van der Waals interactions within the enzyme's binding site. nih.gov Modifications to this core, however, can sometimes lead to diminished potency, highlighting its importance in maintaining the optimal conformation for binding. nih.gov

Substituents on the oxane ring can significantly influence activity. The position, size, and electronic nature of these groups can alter the molecule's shape and charge distribution, thereby affecting its binding affinity and selectivity for a target.

Table 1: Predicted Influence of Oxane Ring Substituents on Biological Activity This table is based on general principles of SAR and findings from related heterocyclic compounds.

Substituent Type Position on Ring Predicted Effect on Activity Rationale
Small Alkyl (e.g., -CH₃) C-4 May enhance binding through hydrophobic interactions. Fills small hydrophobic pockets in the target's binding site.
Hydroxyl (-OH) C-3, C-4 Could increase or decrease activity. Can act as a hydrogen bond donor/acceptor, improving binding if correctly positioned; may also increase polarity, affecting cell permeability.
Phenyl C-2 May increase potency through π-π stacking or hydrophobic interactions. Provides a large, rigid group that can interact with aromatic residues in the binding site.

The ethanamine linker connects the oxane scaffold to the terminal nitrogen, and its characteristics are critical for correctly positioning the functional groups within the target's active site. The length, rigidity, and substitution of this chain can profoundly impact biological activity.

SAR studies on various phenethylamine (B48288) and tryptamine (B22526) derivatives have shown that the nature of the side chain affects receptor binding and selectivity. youtube.comnih.gov For instance, longer or branched side chains can lead to increased receptor selectivity. youtube.com In a series of 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives, modifications to the ethylamine (B1201723) backbone were explored to optimize potency and selectivity as 5-HT2C receptor agonists.

Table 2: Impact of Ethanamine Chain Modifications in Analogous Systems

Modification Example Effect on Activity/Selectivity Reference Principle
Chain Length Propylamine vs. Ethanamine Can alter the distance between key binding motifs, potentially reducing or optimizing interaction with the target. Optimal linker length is crucial for spanning the distance between binding pockets.
α-Methyl Substitution N-[(Oxan-2-yl)methyl]-propan-2-amine Introduces a chiral center and steric bulk, which can enhance selectivity for a specific receptor or enzyme isoform. Steric hindrance can prevent binding to off-target sites.

The terminal nitrogen atom in the ethanamine chain is often a key pharmacophoric feature, participating in crucial interactions like hydrogen bonding or ionic bonds with acidic residues (e.g., Asp, Glu) in a biological target. The basicity of this amine, quantified by its pKa, is a critical factor that determines its protonation state at physiological pH. auburn.edu

The electronic properties of substituents attached to the nitrogen or nearby on the scaffold can modulate this basicity. libretexts.org

Electron-donating groups (EDGs) , such as alkyl groups, increase the electron density on the nitrogen, making its lone pair more available to accept a proton, thus increasing basicity. auburn.edu

Electron-withdrawing groups (EWGs) , such as aromatic rings or carbonyl groups, decrease electron density on the nitrogen, delocalizing the lone pair and reducing basicity. auburn.edulibretexts.org

Fine-tuning the pKa of this basic nitrogen provides a handle to optimize a molecule's solubility and pharmacokinetic profile. acs.org In many cases, a protonated (cationic) amine is essential for strong binding to an anionic site on a target protein.

Table 3: Effect of N-Substituents on Amine Basicity and Predicted Biological Interaction

N-Substituent Electronic Effect Effect on Basicity (pKa) Predicted Impact on Binding
Methyl (-CH₃) Electron-Donating (+I) Increase Enhances potential for ionic interactions if the target site is anionic.
Ethyl (-CH₂CH₃) Electron-Donating (+I) Increase Similar to methyl, may also provide minor hydrophobic interactions.
Benzyl (-CH₂Ph) Weakly Electron-Withdrawing (Inductive) Slight Decrease May introduce favorable π-stacking interactions with the target, potentially compensating for reduced basicity.

Enzyme Inhibition Studies with N-[(Oxan-2-yl)methyl]ethanamine Derivatives

Enzyme inhibition is a common mechanism of action for many therapeutic agents. wikipedia.org Assays to measure enzyme activity are vital for studying enzyme kinetics and inhibition. wikipedia.org Analogues of this compound, with their characteristic amine and heterocyclic motifs, are plausible candidates for enzyme inhibitors.

Based on structural similarities to known inhibitors, several enzyme classes emerge as potential targets for this compound derivatives.

Monoamine Oxidases (MAO): These enzymes are responsible for the catabolism of monoamine neurotransmitters. evotec.com MAO inhibitors are used to treat depression (MAO-A selective) and neurodegenerative diseases (MAO-B selective). evotec.comnih.gov The ethanamine structure is a common feature in MAO substrates and inhibitors. royalsocietypublishing.org

Cholinesterases (AChE, BChE): Inhibitors of these enzymes are used in the treatment of Alzheimer's disease. Some amine-containing compounds are known to interact with the active site of these enzymes. mdpi.com

N-Acylethanolamine Acid Amidase (NAAA): This is a cysteine hydrolase involved in the degradation of fatty acid ethanolamides. Inhibitors often feature a heterocyclic core. researchgate.net

Carnitine/Organic Cation Transporter (OCTN2): While a transporter and not an enzyme, it is a key protein in fatty acid metabolism that is inhibited by compounds containing a tetrahydropyran moiety. nih.gov

The mechanism of inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. libretexts.orglibretexts.org

Competitive Inhibition: The inhibitor binds to the active site, preventing the substrate from binding. quora.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency. quora.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. study.com

Molecular docking studies can predict interactions between a ligand and the binding site of a target protein, helping to elucidate the binding mechanism. mdpi.com

To confirm enzyme inhibition and quantify potency (e.g., IC₅₀ value), various assay methods are employed. These can be broadly categorized as in vitro (using purified enzymes or cell lysates in a controlled environment) and ex vivo (using tissue samples from an organism). nih.govannualreviews.orgnih.gov

In Vitro Assays: These are foundational in drug discovery for screening compounds and determining kinetic parameters. researchgate.net They offer precision and control over experimental conditions.

Ex Vivo Assays: These methods measure enzyme activity in a more physiologically relevant context, using intact tissues or cells removed from an organism. nih.gov

Commonly used techniques include:

Spectrophotometric and Fluorometric Assays: These are the most common methods, monitoring changes in absorbance or fluorescence as a substrate is converted to a product. wikipedia.org Fluorescence-based assays are particularly sensitive and adaptable to high-throughput screening (HTS). mdpi.comnih.govhongkongmedicaljournal.com

Mass Spectrometry (MS)-Based Assays: MS allows for the direct and sensitive analysis of the conversion of natural substrates to products, avoiding the need for artificial chromogenic or fluorogenic substrates. beilstein-institut.denih.gov This method provides high confidence in the identity of the reaction products. beilstein-institut.deacs.org

Radiometric Assays: These assays use a radiolabeled substrate and measure the radioactivity of the product after separation from the substrate. beilstein-institut.de

Table 4: Overview of Enzyme Assay Methodologies

Assay Type Principle Advantages Limitations
Fluorometric mdpi.com Measures the change in fluorescence as a fluorogenic substrate is converted to a fluorescent product. High sensitivity, suitable for HTS, real-time monitoring. nih.gov Potential for interference from fluorescent compounds; photobleaching. wikipedia.org
Mass Spectrometry nih.gov Directly detects and quantifies the mass of substrate and product over time. High specificity, can use natural substrates, no labeling required. beilstein-institut.deacs.org Requires specialized equipment, may have lower throughput than optical methods.
Chemiluminescent mdpi.com Measures light produced from a chemical reaction that occurs as a result of enzyme activity. Very high sensitivity, low background signal. Substrate availability can be limited.

| Radiometric beilstein-institut.de | Tracks the conversion of a radioactively labeled substrate into a product. | High sensitivity, uses chemically identical substrate. | Requires handling of radioactive materials, waste disposal issues. |

Computational Docking and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Computational studies, including molecular docking and molecular dynamics (MD) simulations, are pivotal in elucidating the binding modes of this compound analogues within the active sites of target enzymes. These in silico methods provide insights into the specific molecular interactions that govern ligand affinity and selectivity, guiding the rational design of more potent and specific inhibitors.

Molecular docking simulations of analogues featuring a tetrahydropyran (THP) or a fused tetrahydropyran–tetrahydrofuran (Tp–THF) ring have been instrumental in understanding their interaction with enzymes like HIV protease. nih.gov Modeling studies suggest that the oxygen atom of the oxane ring is a key interaction point, often acting as a hydrogen bond acceptor. For instance, in studies of HIV protease inhibitors, the cyclic ether oxygens of a Tp-THF ligand were positioned to form optimized hydrogen-bonding interactions with the catalytically important Asp-29 and Asp-30 residues of the enzyme. nih.gov These simulations reveal that the rigid, yet conformationally adaptable, oxane scaffold can effectively position key functional groups to maximize contact with the enzyme's binding pocket.

Table 1: Summary of Predicted Molecular Interactions for Tetrahydropyran (THP) Analogues from Computational Studies
Analogue ScaffoldTarget Enzyme/ReceptorKey Interacting ResiduesType of InteractionReference
Tp-THF LigandHIV ProteaseAsp-29, Asp-30Hydrogen Bond nih.gov
4-THP DerivativeIRAK4 KinaseLys213Hydrogen Bond pharmablock.com
4-THP DerivativeIRAK4 KinaseTyr262Lipophilic Stacking pharmablock.com
Tp-THF LigandHIV ProteaseHydrophobic Pocket Residuesvan der Waals nih.gov

Strategies for Species-Specific Enzyme Inhibition

Achieving species-specific enzyme inhibition is a critical goal in drug development, particularly for antimicrobial agents and for reducing off-target effects in human therapy. The design of this compound analogues that selectively inhibit an enzyme in a target species over its human homologue relies on exploiting structural differences between the respective active sites.

A primary strategy involves identifying non-conserved amino acid residues within or near the enzyme's active site. If a residue in the target species' enzyme is, for example, smaller than its counterpart in the human enzyme (e.g., a glycine (B1666218) instead of a phenylalanine), a "steric bump" can be introduced onto the inhibitor. An analogue of this compound could be synthesized with a bulky substituent strategically placed on the oxane ring or the ethylamine side chain. This modification would allow the inhibitor to fit comfortably into the larger pocket of the target enzyme but would clash with the bulkier residue in the human enzyme, leading to selective inhibition.

Another approach is to exploit differences in the electronic properties of the active sites. If the target enzyme has a uniquely positioned hydrogen bond donor or acceptor not present in the human equivalent, the this compound scaffold can be modified to include a complementary group. The oxane oxygen and the nitrogen of the ethylamine chain are both potential hydrogen bond acceptors, and their positions can be fine-tuned through stereochemistry and linker modification to engage with a species-specific residue.

Furthermore, differences in the flexibility of enzyme active sites can be leveraged. Molecular dynamics simulations can reveal regions where the target enzyme's active site is more flexible or "breathable" than the human homologue. Ligands can be designed to access these unique conformational states, leading to selective binding. The conformational properties of the oxane ring and the rotational freedom of the side chain in this compound analogues make them suitable candidates for such a design strategy.

Receptor Binding and Modulation Investigations

Analogues based on the this compound scaffold have been investigated for their ability to bind to and modulate the activity of various protein receptors. The tetrahydropyran (THP) ring, a common feature in these analogues, is recognized as a valuable structural motif in medicinal chemistry for its ability to improve absorption, distribution, metabolism, and excretion (ADME) profiles while providing a scaffold for specific receptor interactions. pharmablock.com

Research into related structures has demonstrated that the inclusion of an amino-THP substituent can lead to potent and selective receptor kinase inhibitors. pharmablock.com For example, Gilteritinib, which contains this motif, is an inhibitor of several receptor tyrosine kinases, including FLT3 and AXL. pharmablock.com In other contexts, cyclic ethers like 1,3-dioxanes, which are structurally related to the oxane ring, have been shown to possess high affinity for sigma (σ₁) receptors and the phencyclidine (PCP) binding site of the NMDA receptor, depending on their stereochemistry and substitution patterns. mdpi.com These studies highlight the versatility of the cyclic ether scaffold in targeting a diverse range of receptors.

The binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) of these analogues is determined through competitive radioligand binding assays. Such assays quantify the ability of a test compound to displace a known, radioactively labeled ligand from its receptor, providing a measure of the compound's binding potency.

Ligand-Receptor Interaction Profiling

Detailed profiling of ligand-receptor interactions is essential to understand the structural basis of an analogue's affinity and selectivity. X-ray crystallography of ligand-receptor complexes and computational docking studies are the primary tools used for this purpose. These methods reveal the precise orientation of the ligand in the binding site and identify the specific amino acid residues involved in the interaction.

For analogues containing a THP ring, the ether oxygen is a key feature, often serving as a hydrogen bond acceptor. In the development of inhibitors for interleukin-1 receptor-associated kinase 4 (IRAK4), a 4-THP derivative was found to form a hydrogen bond with the side chain of Lys213 in the kinase's active site. pharmablock.com In addition to this polar interaction, the THP moiety also engaged in a lipophilic stacking interaction with the aromatic ring of Tyr262, demonstrating that the ring can contribute to binding through both hydrophilic and hydrophobic contacts. pharmablock.com

Similarly, in the context of HIV protease inhibitors, fused THP-containing ligands were designed to effectively fill the enzyme's hydrophobic binding pocket, thereby enhancing van der Waals interactions. nih.gov The strategic placement of the ether oxygens in these ligands also allowed for strong hydrogen bonding with the backbone of the protease. nih.gov This dual role—participating in both specific polar interactions and broader hydrophobic contacts—underpins the utility of the this compound scaffold in achieving high-affinity receptor binding.

Pharmacophore Development and Rational Ligand Design

Pharmacophore modeling and rational design are key strategies for optimizing the receptor binding and functional activity of lead compounds. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to interact with a specific receptor.

Rational design efforts have also focused on modifying the substituents on the THP ring and the ethylamine side chain to enhance selectivity. For example, in the development of ataxia telangiectasia mutated (ATM) kinase inhibitors, extensive optimization, including the installation of a THP-amine fragment, led to the discovery of AZD0156. pharmablock.com This compound exhibited high potency and selectivity against closely related kinases like mTOR and PI3K, along with superior aqueous solubility and pharmacokinetic parameters. pharmablock.com Such examples underscore how the systematic and rational modification of the core scaffold can transform an initial hit into a highly optimized clinical candidate.

Modulation of Biological Pathways by this compound Analogues

By binding to and modulating the activity of specific enzymes or receptors, this compound analogues can exert significant effects on intracellular signaling pathways. The therapeutic potential of these compounds often stems from their ability to selectively interfere with pathways that have become dysregulated in disease states.

A key area where THP-containing analogues have shown significant impact is in the modulation of protein kinase signaling pathways, which are central to the regulation of cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Gilteritinib, an analogue containing an amino-THP moiety, inhibits the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is often constitutively activated in acute myeloid leukemia (AML). pharmablock.com By blocking this pathway, the compound inhibits cancer cell proliferation and induces apoptosis.

Similarly, the rationally designed analogue AZD0156 is a potent and selective inhibitor of ATM kinase. pharmablock.com ATM is a master regulator of the DNA damage response (DDR) pathway. In cancer cells with deficiencies in other DDR components, inhibiting ATM can lead to synthetic lethality, making it a promising strategy for targeted cancer therapy. pharmablock.com By targeting key nodes like kinases, analogues derived from the this compound scaffold can precisely modulate critical biological pathways involved in disease.

Table 2: Examples of Biological Pathways Modulated by Representative Tetrahydropyran (THP) Analogues
Representative AnalogueMolecular TargetBiological Pathway ModulatedTherapeutic AreaReference
GilteritinibFLT3, AXL Receptor Tyrosine KinasesReceptor Tyrosine Kinase SignalingOncology (AML) pharmablock.com
AZD0156ATM KinaseDNA Damage Response (DDR)Oncology pharmablock.com
IRAK4 Inhibitor (e.g., Compound 21)IRAK4 KinaseToll-like Receptor / Interleukin-1 Receptor SignalingInflammation / Oncology pharmablock.com

Applications of N Oxan 2 Yl Methyl Ethanamine As a Chemical Intermediate

Role in Active Pharmaceutical Ingredient (API) Synthesis

The incorporation of a tetrahydropyran (B127337) ring, such as the oxane moiety in N-[(Oxan-2-yl)methyl]ethanamine, is a common strategy in medicinal chemistry. This structural element can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective APIs. The secondary amine group provides a reactive site for further chemical modifications, allowing for the construction of larger, more complex pharmaceutical compounds.

Utility in Agrochemical and Fine Chemical Production

In the realm of agrochemicals, the development of new pesticides and herbicides often relies on the synthesis of novel molecular structures. The this compound scaffold could potentially be utilized to create new active ingredients for crop protection. The combination of the ether and amine functionalities allows for a range of chemical transformations, leading to diverse molecular architectures that could exhibit desired biological activities against pests or weeds.

As a fine chemical, this compound can serve as a versatile starting material or intermediate for the production of a variety of more complex organic compounds. Its bifunctional nature—containing both a nucleophilic amine and a relatively inert cyclic ether—allows for selective chemical reactions, making it a useful tool for synthetic chemists in research and development.

Contribution to the Synthesis of Complex Molecular Architectures

The synthesis of complex molecular architectures is a cornerstone of modern organic chemistry. This compound, with its distinct functional groups, can be a valuable participant in the construction of intricate molecular designs. The secondary amine can be readily acylated, alkylated, or used in coupling reactions to append larger molecular fragments.

Future Research Directions for N Oxan 2 Yl Methyl Ethanamine

Development of Sustainable Synthetic Methodologies

The synthesis of N-[(Oxan-2-yl)methyl]ethanamine and its derivatives is an area ripe for the application of green chemistry principles. rsc.orgrsc.org Traditional methods for amine synthesis often involve harsh reagents and generate significant waste. sciencedaily.com Future research will likely focus on developing more environmentally benign and efficient synthetic routes.

One promising avenue is the use of biocatalysis , which employs enzymes to carry out chemical transformations with high selectivity under mild conditions. mdpi.comnih.govacsgcipr.org For the synthesis of this compound, enzymes such as transaminases or imine reductases could be utilized. acs.orgacs.org These biocatalytic methods offer a greener alternative to conventional chemical processes. mdpi.com The table below illustrates a hypothetical comparison between a traditional chemical synthesis and a potential biocatalytic route.

Table 1: Comparison of Synthetic Methodologies for this compound

Parameter Traditional Chemical Synthesis Biocatalytic Synthesis
Reagents Strong reducing agents, potentially hazardous solvents Mild, aqueous conditions
Byproducts Stoichiometric waste Minimal waste products
Stereoselectivity Often requires chiral auxiliaries or resolution High stereoselectivity inherent to the enzyme

| Energy Consumption | May require high temperatures and pressures | Typically operates at or near ambient temperature |

Another area of focus will be the implementation of flow chemistry . chemicalindustryjournal.co.ukseqens.comasynt.comaurigeneservices.com This technique involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters, improved safety, and easier scalability. chemicalindustryjournal.co.ukseqens.comcontractpharma.com The development of a continuous flow process for the synthesis of this compound could lead to more efficient and cost-effective production. aurigeneservices.com

Integration of Artificial Intelligence in Compound Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that relates the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.comlibretexts.orgnih.gov By developing QSAR models for this compound and its derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Table 2: Potential AI-Driven Optimization Strategies for this compound

AI Technique Application Potential Outcome
QSAR Modeling Predict biological activity based on chemical structure Prioritization of synthetic targets with high predicted potency. wikipedia.org
Generative Models Design novel analogs with optimized properties Discovery of new chemical entities with improved therapeutic potential. oup.com

| Predictive ADMET | Forecast absorption, distribution, metabolism, excretion, and toxicity | Early identification of candidates with favorable drug-like properties. |

Expansion into Novel Biological Systems and Therapeutic Areas

A key area of future research will be to elucidate the biological activity of this compound. High-throughput screening (HTS) is a powerful method for rapidly testing large numbers of compounds against a wide array of biological targets. wikipedia.orgaragen.comdanaher.comtechnologynetworks.combmglabtech.com By subjecting this compound to HTS, researchers can identify potential "hits" for various diseases. bmglabtech.com

The results from HTS can provide starting points for further investigation into the compound's mechanism of action and potential therapeutic applications. The structural motifs within this compound, namely the oxane and ethylamine (B1201723) groups, suggest a range of possible interactions with biological macromolecules.

Advanced Analytical Methodologies for Complex System Analysis

The characterization of this compound and the study of its interactions within biological systems will require sophisticated analytical techniques. Ultra-high-resolution mass spectrometry (UHRMS) , using instruments like Fourier transform ion cyclotron resonance (FTICR) and Orbitrap mass spectrometers, will be invaluable for confirming the compound's molecular formula and structure with high accuracy. nih.govresearchgate.netnih.govncfinternational.it

When combined with liquid chromatography (LC-MS), these techniques can be used to quantify the compound in complex biological matrices, such as plasma or tissue samples, which is essential for pharmacokinetic studies. pharmafocusamerica.comdrugtargetreview.comaxispharm.comshimadzu.comhovione.comallumiqs.com Furthermore, advanced NMR spectroscopy techniques will be crucial for the definitive structural elucidation of this compound and its potential metabolites.

Q & A

Q. What are the key synthetic routes for N-[(Oxan-2-yl)methyl]ethanamine, and how do reaction conditions influence yield?

The synthesis typically involves alkylation of morpholine derivatives with ethylamine precursors. For example, reductive amination between 2-(morpholin-2-yl)acetaldehyde and ethylamine under hydrogenation conditions (e.g., Pd/C catalyst) can yield the target compound. Reaction parameters such as solvent polarity (e.g., methanol vs. THF), temperature (25–60°C), and stoichiometric ratios significantly affect yields. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is often required to isolate the product .

Q. How can NMR spectroscopy distinguish this compound from structurally similar amines?

¹H NMR : The morpholine ring protons resonate as distinct multiplets (δ 3.5–4.0 ppm for oxygens, δ 2.5–3.0 ppm for N–CH₂ groups). The ethylamine chain shows characteristic triplet signals for the –CH₂–NH– group (δ 1.2–1.5 ppm for CH₃, δ 2.6–2.8 ppm for CH₂). ¹³C NMR confirms the morpholine ring (δ 65–70 ppm for C–O–C) and ethylamine carbons (δ 40–45 ppm for N–CH₂). Differentiation from analogs like N-cyclohexylmethyl ethanamine ( ) relies on absence of cyclohexyl peaks (δ 1.0–2.0 ppm) .

Q. What chromatographic methods are optimal for purity analysis of this compound?

Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) provides high resolution. Retention times can be cross-referenced with standards. LC-MS (ESI+) detects the molecular ion [M+H]⁺ at m/z 145.1 (C₇H₁₆N₂O), with fragmentation patterns confirming structural integrity. GC-MS is less ideal due to the compound’s polarity .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry applications?

The compound’s tertiary amine and morpholine oxygen act as bidentate ligands. In copper(II) complexes (e.g., [CuCl₂(L)]), the ligand binds via the ethylamine nitrogen and morpholine oxygen, forming a five-membered chelate ring. X-ray crystallography reveals distorted square-planar geometries. Stability constants (log K) determined via potentiometric titration show pH-dependent coordination behavior (optimal at pH 6–8). Such complexes may mimic artificial nucleases, analogous to naphthyl-pyridyl ethanamine systems ( ) .

Q. What metabolic pathways are predicted for this compound in mammalian systems?

In silico predictions (e.g., CYP450 enzyme docking) suggest N-demethylation at the ethylamine group as the primary pathway, yielding morpholine-containing metabolites. Comparative studies with NBOMe derivatives (e.g., 25C-NBOMe, ) indicate potential Phase II glucuronidation. In vitro assays using liver microsomes (human/rat) and LC-HRMS/MS can validate these pathways. Stability in plasma (t₁/₂ > 4 h) suggests moderate bioavailability .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

The morpholine ring’s electron-donating oxygen enhances nucleophilicity at the ethylamine nitrogen, facilitating reactions with electrophiles (e.g., acyl chlorides). Steric hindrance from the methylene bridge, however, reduces reactivity in bulky substrates. Computational studies (DFT) reveal a HOMO density localized on the amine, supporting preferential attack at this site. Comparative kinetic studies with N-ethylmorpholine show 20–30% slower reaction rates due to increased steric bulk .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported solubility data for this compound?

Disparities in solubility (e.g., 15 mg/mL in water vs. 50 mg/mL in DMSO) may arise from polymorphic forms or hydration states. Powder X-ray diffraction (PXRD) can identify crystalline vs. amorphous phases. DSC analysis (melting endotherm ~120°C) confirms purity. Standardized protocols (e.g., saturation shake-flask method at 25°C) are recommended for reproducibility .

Q. Why do bioactivity assays show conflicting results for this compound’s CNS effects?

Variations in receptor binding assays (e.g., serotonin 5-HT₂A vs. dopamine D₂) may stem from structural similarity to NBOMe hallucinogens (). Species-specific differences (human vs. rodent receptors) and assay conditions (e.g., CHO cells vs. primary neurons) also contribute. Radioligand displacement studies (³H-ketanserin for 5-HT₂A) with IC₅₀ values >10 μM suggest weak activity, requiring orthogonal validation (e.g., calcium flux assays) .

Methodological Recommendations

Q. What strategies mitigate degradation during long-term storage?

Store under inert atmosphere (argon) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 6 months) indicate <5% degradation when protected from light. LC-MS monitoring of degradation products (e.g., N-oxide morpholine derivatives) is advised .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

Prioritize modifications at the ethylamine chain (e.g., branching, halogenation) and morpholine ring substitution (e.g., 3- or 4-position). High-throughput screening (HTS) against GPCR panels and molecular docking (e.g., AutoDock Vina) can identify promising targets. SAR data should include log P (measured via shake-flask), pKa (potentiometric titration), and cytotoxicity (MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.